N-(6-methylpyridin-2-yl)piperidine-3-carboxamide

Catalog No.
S860610
CAS No.
883106-74-9
M.F
C12H17N3O
M. Wt
219.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(6-methylpyridin-2-yl)piperidine-3-carboxamide

CAS Number

883106-74-9

Product Name

N-(6-methylpyridin-2-yl)piperidine-3-carboxamide

IUPAC Name

N-(6-methylpyridin-2-yl)piperidine-3-carboxamide

Molecular Formula

C12H17N3O

Molecular Weight

219.28 g/mol

InChI

InChI=1S/C12H17N3O/c1-9-4-2-6-11(14-9)15-12(16)10-5-3-7-13-8-10/h2,4,6,10,13H,3,5,7-8H2,1H3,(H,14,15,16)

InChI Key

UQZKVMVFUAGCDX-UHFFFAOYSA-N

SMILES

CC1=NC(=CC=C1)NC(=O)C2CCCNC2

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2CCCNC2

N-(6-methylpyridin-2-yl)piperidine-3-carboxamide is a chemical compound characterized by its unique structure, which includes a piperidine ring and a pyridine moiety. Its molecular formula is C12H17N3OC_{12}H_{17}N_3O, and it has a molecular weight of 219.28 g/mol. The compound features a carboxamide functional group attached to the piperidine, which contributes to its biological activity and potential applications in medicinal chemistry.

The reactivity of N-(6-methylpyridin-2-yl)piperidine-3-carboxamide can be attributed to the presence of both the piperidine and pyridine rings. Common reactions involving this compound include:

  • Nucleophilic Substitution: The nitrogen atom in the carboxamide can participate in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.
  • Acylation Reactions: The amide group can undergo acylation, allowing for the introduction of various acyl groups.
  • Condensation Reactions: The compound can react with aldehydes or ketones to form imines or enamines, expanding its utility in synthetic pathways.

N-(6-methylpyridin-2-yl)piperidine-3-carboxamide exhibits significant biological activity, particularly as an inhibitor of certain enzymes. Studies have shown that compounds with similar structures can act as inhibitors for proteases involved in various diseases, including hypertension and cancer. Its activity may be linked to its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions due to its heterocyclic structure.

Several synthetic routes have been developed for N-(6-methylpyridin-2-yl)piperidine-3-carboxamide:

  • Direct Amide Formation: This method involves reacting 6-methylpyridin-2-carboxylic acid with piperidine in the presence of coupling agents such as DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.
  • Multi-step Synthesis: Starting from commercially available 6-methylpyridin-2-aldehyde, one can perform a series of reactions including reduction, alkylation, and subsequent amide formation to yield the target compound.
  • One-pot Reactions: Recent advancements have introduced one-pot synthesis techniques that combine multiple reaction steps into a single procedure, enhancing efficiency and yield.

N-(6-methylpyridin-2-yl)piperidine-3-carboxamide has potential applications in:

  • Pharmaceutical Development: Its structural features make it a candidate for developing new drugs targeting enzyme inhibition.
  • Chemical Research: Useful as an intermediate for synthesizing other bioactive compounds.
  • Material Science: Potential applications in creating novel materials due to its unique chemical properties.

Interaction studies involving N-(6-methylpyridin-2-yl)piperidine-3-carboxamide focus on its binding affinity to various biological targets. These studies often utilize techniques such as:

  • Molecular Docking: To predict how the compound interacts at the molecular level with target proteins.
  • In vitro Assays: To evaluate its efficacy as an inhibitor against specific enzymes or receptors.

These studies help elucidate the compound's mechanism of action and guide further modifications for enhanced activity.

N-(6-methylpyridin-2-yl)piperidine-3-carboxamide shares structural similarities with several other compounds. Here are some notable examples:

Compound NameStructureKey Characteristics
N-(3-Methylpyridin-2-yl)piperidine-4-carboxamideStructureSimilar piperidine structure but different pyridine substitution; potential applications in hypertension treatment .
N-(5-Methylpyridin-2-yl)piperidine-4-carboxamideStructureExhibits similar biological activity; used in drug development .
N-(6-Cyanopyridin-3-yl)benzamide-Known for its anti-cancer properties; highlights variations in substituents affecting biological activity .

Uniqueness

The uniqueness of N-(6-methylpyridin-2-yl)piperidine-3-carboxamide lies in its specific combination of functional groups and ring structures, which may provide distinct pharmacological profiles compared to similar compounds. Its ability to act as a versatile intermediate further enhances its significance in synthetic chemistry and drug development.

XLogP3

0.8

Dates

Last modified: 08-16-2023

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